tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(2-aminopyridin-3-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-6-11(7-10-19)18-12-5-4-8-17-13(12)16/h4-5,8,11,18H,6-7,9-10H2,1-3H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYFFLQIEZSPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624482 | |
| Record name | tert-Butyl 4-[(2-aminopyridin-3-yl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
781649-86-3 | |
| Record name | tert-Butyl 4-[(2-aminopyridin-3-yl)amino]piperidine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=781649-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[(2-aminopyridin-3-yl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-amino-3-pyridinyl)amino]-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate typically involves the reaction of 2-aminopyridine with tert-butyl 4-aminopiperidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities. It may be used in the development of new drugs or as a tool for studying biological processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated for its effects on specific biological targets and pathways.
Industry: In the industrial sector, this compound can be used in the production of various chemical products. Its unique structure makes it valuable for the synthesis of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table highlights key structural variations and properties among tert-butyl piperidine derivatives:
Key Comparative Insights
Structural Features :
Physicochemical Behavior :
- Solubility: The 2-aminopyridine group may improve aqueous solubility relative to lipophilic analogs like CAS 1286275-60-2 (cyanophenyl ureido) .
Biological Activity
tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate (CAS No. 781649-86-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its significance in pharmacology.
- Molecular Formula : C₁₅H₂₄N₄O₂
- Molecular Weight : 292.38 g/mol
- CAS Number : 781649-86-3
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of p-aminobenzoic acid have shown IC₅₀ values ranging from 3.0 μM to 28.3 μM against various cancer cell lines, suggesting that structural analogs may also possess similar properties . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation. Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS/ATP-stimulated macrophages, indicating potential anti-inflammatory properties . This suggests that the compound may also play a role in managing diseases characterized by chronic inflammation.
In Vitro Studies
A study conducted on a series of piperidine derivatives demonstrated that compounds with structural similarities to this compound exhibited concentration-dependent inhibition of pyroptosis and IL-1β release. For example, one derivative showed a 24.9% reduction in pyroptosis at a concentration of 10 µM .
| Compound | Concentration (µM) | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |
|---|---|---|---|
| Compound A | 10 | 24.9 | 19.4 |
| Compound B | 50 | 29.1 | Not reported |
Pharmacological Screening
In a pharmacological screening involving various derivatives, it was found that certain modifications to the piperidine structure could enhance biological activity. For instance, the introduction of an acetamide bridge significantly increased anti-pyroptotic activity .
Q & A
Basic Question: What are the recommended synthetic routes and critical reaction conditions for synthesizing tert-butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, protection/deprotection of functional groups, and purification. Key steps include:
- Amine Coupling: Reacting 2-aminopyridin-3-amine with a suitably functionalized piperidine derivative.
- Boc Protection: Introducing the tert-butyl carbamate (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in dichloromethane .
- Purification: Employ column chromatography (e.g., silica gel with hexanes/EtOAc gradients) or recrystallization to isolate the product.
Critical Conditions:
- Temperature Control: Maintain 0–5°C during Boc protection to avoid side reactions.
- Catalysts: Use palladium-based catalysts for coupling steps if cross-coupling reactions are involved.
- Yield Optimization: Reaction yields (~45% for analogous compounds) can be improved by optimizing stoichiometry and solvent polarity .
Basic Question: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Verify molecular weight (expected [M+H]⁺ ~322.18) and fragmentation patterns.
- X-ray Crystallography: Resolve ambiguities in stereochemistry using SHELX programs for structure refinement (e.g., SHELXL for small-molecule crystallography) .
Advanced Question: How can researchers address discrepancies in NMR data when characterizing regioisomers or tautomeric forms?
Methodological Answer:
- Variable Temperature NMR: Perform experiments at different temperatures to identify dynamic tautomerism (e.g., amine-imine equilibria).
- Isotopic Labeling: Use ¹⁵N-labeled analogs to track nitrogen environments in ¹H-¹⁵N HMBC spectra.
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
- Crystallographic Validation: Resolve structural ambiguities via single-crystal X-ray diffraction, leveraging SHELX refinement protocols .
Advanced Question: What strategies mitigate low yields in multi-step syntheses of this compound?
Methodological Answer:
Table 1: Optimization Strategies for Key Steps
Additional Tactics:
- Flow Chemistry: Improve reproducibility in scaling up reactions .
- In-situ Monitoring: Use LC-MS or FTIR to track intermediate formation.
Advanced Question: How can computational methods predict the compound’s reactivity in catalytic or biological systems?
Methodological Answer:
- Docking Studies: Model interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- Reactivity Descriptors: Calculate Fukui indices or HOMO/LUMO energies (via Gaussian) to predict nucleophilic/electrophilic sites .
- Solubility Prediction: Use Abraham solvation parameters or COSMO-RS to optimize solvent systems for reactions .
Advanced Question: What experimental approaches resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (pH, temperature).
- Off-Target Screening: Use proteome-wide profiling (e.g., KinomeScan) to identify non-specific interactions.
- Metabolite Analysis: Identify degradation products (e.g., via LC-HRMS) that may interfere with assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
